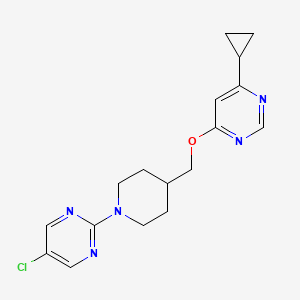

5-Chloro-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Chloro-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have immense significance in the pathophysiology of diseases .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .Chemical Reactions Analysis

The extensive use of antibiotics has led to the appearance of multidrug-resistant microbial pathogens which necessitated the search for new chemical entities for treatment of microbial infections . Biological tests showed that certain pyrimidine derivatives were found to be most active against a wide range of bacterial flora .Aplicaciones Científicas De Investigación

Anticancer Drug Design

Purine and pyrimidine derivatives, such as our compound of interest, have been extensively studied for their anticancer properties. These compounds can target various cancers by interfering with cellular signaling pathways and DNA replication. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring, like the chloro and cyclopropyl groups, may enhance the compound’s ability to inhibit cancer cell growth .

Targeted Cancer Therapies

The cyclopropylpyrimidinyl moiety could be crucial for the development of targeted therapies. By binding to specific receptors or enzymes that are overexpressed in cancer cells, this compound could deliver a therapeutic effect with reduced side effects compared to traditional chemotherapy .

Anti-Proliferative Agents

Research indicates that pyrimidine derivatives can act as anti-proliferative agents, preventing the rapid division of cancer cells. This compound, with its unique structure, might inhibit key proteins involved in the cell cycle, thereby controlling the progression of cancer .

Drug Resistance Challenges

Combining purine and pyrimidine derivatives has resulted in novel anticancer molecules that address drug resistance issues. The presence of a piperidinyl group in the compound could contribute to overcoming resistance by altering drug uptake or efflux from cancer cells .

Molecular Diversity in Drug Discovery

The structural complexity of this compound adds to the molecular diversity in drug discovery programs. Its unique scaffold can serve as a starting point for synthesizing a wide range of derivatives, increasing the chances of identifying potent therapeutic agents .

Biological Evaluation and Screening

The compound’s potential for high-throughput screening makes it valuable for biological evaluation. Researchers can test its efficacy against a panel of cancer cell lines to determine its spectrum of activity and identify the most responsive cancer types .

Mecanismo De Acción

Direcciones Futuras

The future directions in the research of pyrimidine derivatives involve the development of new chemical entities for the treatment of microbial infections . The growing health problems demand a search and synthesis of a new class of antimicrobial molecules which are effective against pathogenic microorganisms .

Propiedades

IUPAC Name |

4-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c18-14-8-19-17(20-9-14)23-5-3-12(4-6-23)10-24-16-7-15(13-1-2-13)21-11-22-16/h7-9,11-13H,1-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMYXIGYIWCCGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2890333.png)

![N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890340.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2890342.png)

![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2890343.png)

![5-ethyl-N-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2890344.png)

![4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2890345.png)

![6-amino-1-phenyl-4-thiophen-2-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890352.png)

![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide](/img/structure/B2890355.png)